{[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine
Description
Properties
IUPAC Name |
1-[3-(methoxymethyl)morpholin-3-yl]-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-11(2)6-9(7-12-3)8-13-5-4-10-9/h10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQHTVTXCFVONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(COCCN1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via the reaction of the morpholine derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the Dimethylmethanamine Moiety: The final step involves the reaction of the intermediate compound with dimethylamine under controlled conditions to yield the target compound.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
2.1. Alkylation/Acylation at Amines
The tertiary amines in the molecule (dimethylamine and morpholine nitrogen) may undergo alkylation or acylation. For example:
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Quaternization : Reaction with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Amide formation : Acylation of the dimethylamine group using acyl chlorides or anhydrides.
Example Reaction :
(R = morpholin-3-ylmethyl group)
2.2. Oxidation of Methoxy Groups
The methoxymethyl group (-OCH₂CH₃) may undergo oxidation to form carbonyl compounds (e.g., ketones or aldehydes) under strong oxidizing conditions (e.g., KMnO₄/H⁺).
Example Reaction :
2.3. Nucleophilic Substitution
The morpholine oxygen and nitrogen atoms could act as nucleophiles in substitution reactions. For instance:
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SN2 reactions : Attack by the morpholine oxygen on alkyl halides or epoxides.
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Ring-opening reactions : If the morpholine ring is strained, ring-opening could occur under acidic/basic conditions.
2.4. Hydrolysis of Ether Linkages
The methoxymethyl ether (-OCH₂CH₃) may hydrolyze under acidic or basic conditions to form alcohols or carboxylic acids, depending on reaction severity.
Research Gaps and Suggested Studies
The search results lack explicit reaction data for this compound. Future studies could focus on:
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Synthetic routes : Exploring methods to introduce functional groups (e.g., fluorination, biotinylation).
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Biological interactions : Investigating binding to targets like opioid receptors (e.g., μ-opioid receptor, as seen in related compounds ).
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Degradation pathways : Studying hydrolysis or metabolic breakdown under physiological conditions.
Scientific Research Applications
{[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
{[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine can be compared with other morpholine derivatives such as:
Morpholine: A simpler compound with a basic morpholine ring structure.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom of the morpholine ring.
N,N-Dimethylmorpholine: A compound with two methyl groups attached to the nitrogen atom of the morpholine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other morpholine derivatives.
Biological Activity
{[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : The compound has been noted for its ability to interact with various receptors, particularly in the central nervous system and immune system.
- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways.
- Signal Transduction Interference : The compound could interfere with signal transduction pathways, affecting cellular responses.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound based on available research.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Chemokine Receptor Modulation :
- Antitumor Activity :
- Neuroprotective Effects :
- Antimicrobial Properties :
Q & A
Q. How can conflicting results between in vitro and in vivo efficacy studies be addressed?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability) using PAMPA assays or hepatic microsome stability tests. Adjust in vivo dosing regimens based on allometric scaling. ’s compartmental modeling for environmental contaminants offers a parallel strategy for biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
